3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound is a fluorinated quinolone derivative featuring a benzenesulfonyl group at position 3, a 4-methylbenzyl substituent at position 1, and a pyrrolidin-1-yl moiety at position 7. Its molecular formula is C₃₀H₂₆FN₂O₃S, with a molecular weight of 513.6 g/mol . The compound is cataloged under CAS RN 866725-87-3 and is structurally related to antibacterial and kinase-inhibiting agents due to its quinolone core .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O3S/c1-19-9-11-20(12-10-19)17-30-18-26(34(32,33)21-7-3-2-4-8-21)27(31)22-15-23(28)25(16-24(22)30)29-13-5-6-14-29/h2-4,7-12,15-16,18H,5-6,13-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQCDFPDAFUPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound features a complex structure characterized by a quinoline core, which is known for its biological activity. The presence of a benzenesulfonyl group and a fluorine atom contributes to its unique reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. For example, derivatives of quinoline have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that modifications to the quinoline structure can enhance cytotoxicity against tumorigenic cells, suggesting that this compound could be optimized for greater efficacy in cancer treatment .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activity. The incorporation of specific functional groups can enhance the interaction with microbial enzymes, leading to improved antibacterial effects. Preliminary studies have indicated that this compound may inhibit the growth of certain bacterial strains, including those resistant to conventional antibiotics .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt the signaling that leads to uncontrolled cell growth. Research has shown that similar compounds can modulate protein kinase activity, leading to reduced cellular proliferation and increased apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of quinoline derivatives based on the structure of this compound. These derivatives were tested against various cancer cell lines, including breast and lung cancer models. The results showed a dose-dependent inhibition of cell viability, with some compounds exhibiting IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinoline derivatives, including our compound of interest. The study assessed its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific modifications to the quinoline scaffold significantly enhanced antibacterial activity, highlighting the potential for developing new antibiotics based on this chemical framework .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfonyl Group
3-(3-Chlorobenzenesulfonyl) Analog (CAS RN 892759-89-6)
- Structure : Differs by a 3-chlorobenzenesulfonyl group instead of benzenesulfonyl at position 3.
- This analog also replaces the pyrrolidin-1-yl group with a diethylamino moiety at position 7, enhancing lipophilicity but reducing hydrogen-bonding capacity .
- Molecular Formula : C₂₈H₂₅ClFN₂O₃S (MW: 542.1 g/mol).
3-(4-Methoxyphenylsulfonyl) Derivatives
- Example: 7-(azepan-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-propyl-quinolin-4-one .
- The azepan-1-yl (7-membered ring) substituent at position 7 may confer conformational flexibility compared to pyrrolidin-1-yl .
Modifications at Position 7
The pyrrolidin-1-yl group in the target compound is critical for its activity. Comparisons include:
- Diethylamino Substituent: Found in the 3-chlorobenzenesulfonyl analog (CAS RN 892759-89-6), this moiety increases steric hindrance and reduces ring strain, possibly affecting target selectivity .
- Morpholin-4-yl Substituent: In compounds like 1-butyl-6-fluoranyl-3-(4-methoxyphenyl)sulfonyl-7-morpholin-4-yl-quinolin-4-one, the morpholine ring enhances water solubility due to its oxygen atom, but may reduce binding affinity in hydrophobic pockets .
Core Scaffold Modifications
- Cyclopropane and Carboxylate Additions: The compound 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate introduces a cyclopropyl group and carboxylate ester, significantly altering pharmacokinetic properties. The cyclopropane enhances rigidity, while the carboxylate may improve bioavailability .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electron-Withdrawing vs. Methoxy groups (electron-donating) may stabilize resonance structures, altering reactivity .
- Amino Group Flexibility: Pyrrolidin-1-yl (5-membered ring) offers a balance between conformational rigidity and flexibility. Larger rings (e.g., azepan-1-yl) or linear chains (diethylamino) may disrupt target binding .
- Solubility-Bioavailability Trade-offs : Sulfonyl groups with polar substituents (e.g., methoxy) improve solubility but may reduce blood-brain barrier penetration, limiting CNS applications .
Q & A
Q. Optimized Conditions :
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Sulfonylation | Benzenesulfonyl chloride, pyridine, 0–5°C | 65–75 |
| 2 | Fluorination | Selectfluor®, DMF, 60°C, 12h | 50–60 |
| 3 | Alkylation | 4-Methylbenzyl bromide, K₂CO₃, DMF, 80°C | 70–80 |
Methodological Insight : Use catalytic DMAP to accelerate sulfonylation and minimize side products .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Question
Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for the dihydroquinolin-4-one core (e.g., C=O at ~190 ppm in ¹³C NMR) and substituents (e.g., benzenesulfonyl aromatic protons at 7.5–8.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 507.1542) with <5 ppm error .
- X-ray Crystallography : Resolve bond angles/lengths to validate regiochemistry (e.g., dihedral angles between sulfonyl and quinoline groups) .
Q. Purity Assessment :
How can researchers resolve contradictions in reported biological activities of structurally similar quinolinone derivatives?
Advanced Research Question
Discrepancies in bioactivity data (e.g., anticancer vs. antibacterial efficacy) often stem from:
- Structural Modifications : Minor changes (e.g., replacing pyrrolidin-1-yl with piperidin-1-yl) alter target binding. For example, pyrrolidine’s smaller ring enhances membrane permeability but reduces enzyme inhibition .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) impact IC₅₀ values. Standardize protocols using CLSI guidelines .
- Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to differentiate between off-target effects and true activity .
Case Study : A derivative with 4-methylbenzyl showed 10× higher cytotoxicity than its 3-fluorobenzyl analog, attributed to improved hydrophobic interactions with kinase ATP pockets .
What in silico strategies are recommended for predicting the compound’s pharmacokinetic and pharmacodynamic properties?
Advanced Research Question
ADME Prediction :
- Software : SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Key Parameters : This compound’s high logP (~4.2) suggests strong tissue penetration but potential hepatotoxicity .
Q. Target Docking :
- Molecular Dynamics (MD) : Simulate interactions with tyrosine kinases (e.g., EGFR). The benzenesulfonyl group may form hydrogen bonds with Lys721, while pyrrolidin-1-yl occupies a hydrophobic pocket .
- QSAR Models : Train models using bioactivity data from PubChem or ChEMBL to predict IC₅₀ against novel targets .
How should researchers design stability studies to evaluate this compound under physiological conditions?
Advanced Research Question
Experimental Design :
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C expected due to aromatic stability) .
- Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products with LC-MS .
Q. Data Interpretation :
- Degradation Pathways : Hydrolysis of the sulfonyl group is likely under acidic conditions, while fluorophenyl groups resist oxidation .
What strategies mitigate low yields in the final alkylation step of the synthesis?
Basic Research Question
Optimization Approaches :
Q. Yield Improvement :
| Parameter | Original Yield (%) | Optimized Yield (%) |
|---|---|---|
| Without KI | 55 | — |
| With KI | — | 78 |
How can the compound’s mechanism of action be elucidated when preliminary data conflicts with known targets?
Advanced Research Question
Stepwise Approach :
Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis vs. autophagy) .
Pull-Down Assays : Use a biotinylated analog to isolate binding proteins, followed by LC-MS/MS identification .
CRISPR Knockout : Validate target relevance by knocking out candidate genes (e.g., EGFR) and assessing resistance .
Example : A related quinolinone initially thought to inhibit topoisomerase II was later found to intercalate DNA via π-π stacking, confirmed by fluorescence quenching assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
